molecular formula C16H17N3 B7988024 (R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine

(R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine

Katalognummer: B7988024
Molekulargewicht: 251.33 g/mol
InChI-Schlüssel: AUESLSUHCZOWNX-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral small molecule featuring a benzimidazole core, a privileged scaffold in medicinal chemistry. The benzimidazole structure is an important pharmacophore known for its diverse therapeutic potential and is considered a bioisostere of naturally occurring purines, allowing it to interact effectively with various biological polymers . This specific compound possesses a stereogenic center ((R)-configuration) and a phenyl substitution on one of its nitrogen atoms, structural features that researchers can leverage to investigate stereospecific interactions with biological targets. Benzimidazole derivatives, in general, have been extensively reported to exhibit a wide range of biological activities, including significant antimicrobial potential against pathogens like Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis . The primary research applications for this compound would be as a key intermediate or building block in organic synthesis and medicinal chemistry research. Scientists may use it to explore structure-activity relationships (SAR), develop novel therapeutic agents, or study the role of chirality in molecular recognition. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the current scientific literature for the latest findings on benzimidazole derivatives.

Eigenschaften

IUPAC Name

(1R)-1-(7-methyl-1-phenylbenzimidazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-11-7-6-10-14-15(11)19(16(18-14)12(2)17)13-8-4-3-5-9-13/h3-10,12H,17H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUESLSUHCZOWNX-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N2C3=CC=CC=C3)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)N=C(N2C3=CC=CC=C3)[C@@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Carboxylic Acid Condensation

Reaction of 4-methyl-1,2-diaminobenzene with phenylacetic acid derivatives under acidic conditions (HCl or H2_2SO4_4) yields 7-methyl-1-phenyl-1H-benzo[d]imidazole. For example:

  • Conditions : 4-methyl-1,2-diaminobenzene (1.0 eq), phenylacetyl chloride (1.2 eq), HCl (conc.), reflux at 110°C for 6–8 h.

  • Yield : 68–75%.

Aldehyde-Mediated Cyclization

Alternative routes employ 4-methyl-1,2-diaminobenzene and benzaldehyde derivatives in oxidative conditions (e.g., Na2_2S2_2O5_5 or air oxidation):

  • Conditions : Ethanol solvent, 80°C, 12 h.

  • Yield : 60–70%.

Table 1: Comparison of Core Synthesis Methods

MethodReagentsTemperatureYield (%)Purity (HPLC)
Carboxylic AcidPhenylacetyl chloride110°C75≥95%
AldehydeBenzaldehyde derivative80°C70≥92%
MethodCatalyst/Reagentee (%)Yield (%)
Reductive AminationPd/C, (R)-2-nitropropan9565
Chiral Resolution(R,R)-Tartaric acid9950

Industrial-Scale Optimization

Continuous Flow Reactors

Microreactor systems enhance yield and reduce side reactions during benzimidazole cyclization:

  • Residence Time : 30 min at 120°C.

  • Purity : ≥98%.

Purification Techniques

  • Crystallization : Methanol/water (3:1) recrystallization removes regioisomers.

  • Chromatography : Silica gel (CH2_2Cl2_2:MeOH 9:1) isolates enantiopure product.

Challenges and Mitigation Strategies

Regioselectivity in Benzimidazole Formation

  • Issue : Competing formation of 5-methyl isomer.

  • Solution : Use of electron-withdrawing groups (e.g., NO2_2) at the para position of phenylacetic acid to direct cyclization.

Enantiomer Separation

  • Issue : Low yield in chiral resolution.

  • Solution : Combinatorial screening of resolving agents (e.g., camphorsulfonic acid).

Recent Advances in Catalysis

Asymmetric Organocatalysis

Chiral phosphoric acids (e.g., TRIP) catalyze enantioselective amination:

  • Conditions : 20 mol% TRIP, THF, 25°C.

  • ee : 90–94%.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic amines:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • ee : 98% .

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity
Research indicates that benzimidazole derivatives exhibit promising anticancer properties. Studies have shown that compounds similar to (R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific protein kinases involved in cancer progression .

Case Study:
In a study focusing on benzimidazole derivatives, compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity and potential as therapeutic agents .

2. Antimicrobial Properties
Benzimidazole derivatives have also been investigated for their antimicrobial activities. The structural features of (R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine suggest it may possess similar properties, making it a candidate for further exploration in treating bacterial and fungal infections .

Case Study:
A related compound was evaluated for its efficacy against resistant strains of bacteria and fungi, showing promising results that warrant further investigation into the benzimidazole scaffold's potential as a new class of antimicrobial agents .

Potential Applications in Drug Development

Given its structural characteristics, (R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine has potential applications in developing drugs targeting specific diseases:

1. Neurological Disorders
Research into imidazole derivatives has suggested potential benefits in treating neurological disorders due to their ability to modulate neurotransmitter systems . Further studies could explore this avenue for (R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine.

2. Anti-inflammatory Agents
The pharmacological profile of similar compounds indicates potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Wirkmechanismus

The mechanism of action of ®-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

(R)-1-(1-Cyclobutyl-1H-benzo[d]imidazol-2-yl)ethanamine (CAS: 1398507-68-0)
  • Structure : Replaces the 1-phenyl group with a cyclobutyl ring.
  • Molecular Formula : C₁₃H₁₇N₃.
  • Key Differences : The cyclobutyl substituent introduces steric bulk and altered lipophilicity compared to the planar phenyl group in the target compound. This modification may affect binding affinity to biological targets, such as enzymes or receptors .
(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine (CAS: 67266-48-2)
  • Structure : Features a methoxy group at position 7 and a methanamine (shorter chain) instead of ethanamine.
  • Molecular Formula : C₉H₁₁N₃O.
  • The shorter methanamine chain may reduce steric interactions in binding pockets compared to the ethanamine group in the target compound .
[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine (CAS: 933722-03-3)
  • Structure : Replaces the benzimidazole core with a simpler imidazole ring and adds a 2-phenylethyl group.
  • Molecular Formula : C₁₂H₁₅N₃.
  • This compound exists as an oil, contrasting with the solid state of the target compound .

Functional Group Modifications

2-(1H-Benzo[d]imidazol-2-yl)ethanamine
  • Structure : Lacks the 7-methyl and 1-phenyl substituents present in the target compound.
  • Key Differences : The simplified structure may exhibit reduced binding specificity due to the absence of substituents that confer steric and electronic effects. This compound is commercially available as a hydrochloride salt, highlighting its utility as a building block in medicinal chemistry .
1-(1H-Benzo[d]imidazol-2-yl)ethanone
  • Structure : Replaces the ethanamine group with a ketone .
  • Key Differences : The ketone group eliminates the chiral center and amine functionality, which are critical for interactions with biological targets (e.g., hydrogen bonding). This compound is an intermediate in synthesizing hybridized benzimidazole-chalcone derivatives .

Pharmacological and Physical Property Comparisons

Property Target Compound (R)-1-(1-Cyclobutyl-...) (7-Methoxy-...) [1-(2-Phenylethyl)-...]
Molecular Weight 256.34 215.29 177.20 201.27
Melting Point 427.8°C Not reported Not reported Oil (no MP)
Key Substituents 7-Methyl, 1-Phenyl 1-Cyclobutyl 7-Methoxy 2-Phenylethyl
Solubility Likely low (solid) Not reported Higher (polar group) High (oil)
Bioactivity Relevance Potential chiral drug lead Steric effects Enhanced solubility Lipophilic interactions

Biologische Aktivität

(R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine, a chiral compound belonging to the benzimidazole class, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Overview of the Compound

  • IUPAC Name : (R)-1-(7-methyl-1-phenyl-1H-benzo[D]imidazol-2-yl)ethanamine
  • CAS Number : 1398507-82-8
  • Molecular Formula : C16H17N3
  • Molecular Weight : 251.33 g/mol

This compound is synthesized through methods involving the cyclization of o-phenylenediamine with aldehydes or ketones under acidic conditions, followed by reductive amination .

The biological activity of (R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as:

  • Enzyme Inhibitor : By binding to the active sites of enzymes, it can inhibit their activity, which is crucial in various metabolic pathways.
  • Receptor Modulator : It may act as an agonist or antagonist at certain receptors, altering signaling pathways that affect cellular responses .

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that modifications in the structure can lead to enhanced antiproliferative effects against various cancer cell lines. For instance:

CompoundStructure ModificationIC50 (µM)Cell Line
(R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine-XY
7-Hydroxy DerivativeHydroxyl at C65.35T-47D
Methylated DerivativeMethyl at C33.0Various

The methyl group at the C3 position has been associated with increased potency compared to unsubstituted derivatives .

Antimicrobial and Antiviral Properties

Benzimidazole derivatives have also been explored for their antimicrobial and antiviral activities. The unique structure of (R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine allows it to interact with microbial enzymes or viral proteins, potentially inhibiting their function .

Comparative Analysis with Similar Compounds

To understand the unique properties of (R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine, it is beneficial to compare it with similar compounds:

CompoundStructural FeaturesBiological Activity
1-(7-Methylbenzimidazole)Lacks phenyl groupLower enzyme inhibition
1-(7-Methylbenzimidazole) PropanaminePropanamine instead of ethanamineAltered pharmacokinetics
(S)-1-(7-Methyl-1-phenyl...)S-enantiomerDifferent biological profile

The presence of the phenyl and ethylamine substituents in (R)-1-(7-Methyl-1-phenyl...) contributes to its unique biological profile compared to its analogs .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Studies : A study demonstrated that (R)-1-(7-Methyl...) significantly inhibited cell proliferation in breast cancer cell lines, suggesting a mechanism involving cell cycle arrest.
  • Antimicrobial Testing : In vitro assays revealed that this compound showed promising activity against a range of bacterial strains, indicating its potential as a lead for developing new antibiotics.
  • Mechanistic Insights : Detailed enzyme assays have shown that this compound can inhibit specific kinases involved in cancer progression, providing insights into its action at the molecular level .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-1-(7-Methyl-1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine to improve yield and enantiomeric purity?

  • Methodology :

  • Reaction Conditions : Use anhydrous potassium carbonate as a base in dioxane under reflux (16 hours) for nucleophilic substitution reactions, as demonstrated in similar benzimidazole syntheses .
  • Chiral Resolution : Employ chiral tartaric acid for enantiomeric separation, ensuring 100% enantiomeric excess (ee) via HPLC validation .
  • Purification : Recrystallize from ethanol to enhance purity (>99.95%) and remove byproducts .
    • Key Parameters : Monitor reaction progress via TLC and optimize stoichiometry of reagents (e.g., aryl amines) to minimize side reactions.

Q. What analytical techniques are recommended for confirming the enantiomeric excess and purity of this compound?

  • Methodology :

  • HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and calculate ee .
  • 1H NMR : Verify structural integrity by matching peaks to predicted splitting patterns (e.g., methyl and phenyl protons) .
  • LCMS : Confirm molecular weight ([M+H]+ = 251.33) and assess purity via peak integration .
    • Data Interpretation : Compare retention times and spectral data with reference standards.

Q. How can researchers ensure the compound’s stability during storage and experimental use?

  • Methodology :

  • Storage : Store at 2–8°C in amber vials to prevent photodegradation .
  • Handling : Use inert atmospheres (e.g., N₂) for moisture-sensitive reactions and avoid exposure to strong acids/bases to maintain chemical stability .
  • Monitoring : Conduct periodic HPLC analyses to detect decomposition products.

Advanced Research Questions

Q. What structural modifications enhance binding affinity to target proteins like EGFR?

  • Methodology :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between substituted benzimidazole derivatives and EGFR’s ATP-binding pocket. Focus on R-group substitutions (e.g., -Cl, -CH₃) that improve hydrophobic interactions .
  • SAR Studies : Synthesize analogs with variations at R₃/R₄ positions (Table 1 in ) and evaluate IC₅₀ values using kinase inhibition assays.
    • Key Findings : Derivatives with electron-withdrawing groups (e.g., -Cl) show improved inhibition due to enhanced hydrogen bonding with Lys745 residues .

Q. How can in silico ADMET analysis predict pharmacokinetic properties of derivatives?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME or ProTox-II to assess:
  • Absorption : LogP values <5 for optimal membrane permeability.
  • Toxicity : Ames test predictions for mutagenicity and hepatotoxicity .
  • Validation : Compare in silico results with in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to refine models .
    • Data Integration : Prioritize derivatives with high gastrointestinal absorption (HIA >80%) and low CYP450 inhibition.

Q. What strategies are effective for functionalizing the benzimidazole core to study biological activity?

  • Methodology :

  • Urea Derivatives : React with alkyl/aryl isocyanates under basic conditions to form 1-(1-benzyl-1H-benzo[d]imidazol-2-yl)-3-alkylureas, confirmed via IR and ¹H NMR .
  • Fluorescent Tagging : Introduce phenanthroimidazole substituents via Suzuki coupling to enable cellular tracking (e.g., fluorescence microscopy) .
    • Application : Fluorescent derivatives (e.g., compound 1 in ) exhibit strong emission at 450 nm, useful for imaging studies.

Key Considerations

  • Contradictions : Limited data on decomposition products ( vs. ’s stability claims) necessitates empirical stability testing.
  • Gaps : Environmental fate (e.g., biodegradability) and long-term toxicity remain unstudied.
  • Best Practices : Always validate computational predictions with experimental assays to avoid false positives in drug discovery pipelines.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.